molecular formula C20H27N7O3S B612036 Cerdulatinib CAS No. 1198300-79-6

Cerdulatinib

Numéro de catalogue: B612036
Numéro CAS: 1198300-79-6
Poids moléculaire: 445.5 g/mol
Clé InChI: BGLPECHZZQDNCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cerdulatinib est un inhibiteur de kinase à petite molécule, compétitif vis-à-vis de l'ATP, qui cible la tyrosine kinase de la rate (SYK) et les membres de la famille des kinases Janus (JAK). Il est en cours de développement pour le traitement des hémopathies malignes, en particulier les hémopathies malignes à cellules B telles que la leucémie lymphocytaire chronique et les lymphomes non hodgkiniens .

Applications De Recherche Scientifique

Cerdulatinib has several scientific research applications:

Mécanisme D'action

Target of Action

Cerdulatinib is a dual inhibitor that targets two key cell signaling pathways: the spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members . These kinases contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .

Mode of Action

This compound is a small-molecule ATP-competitive kinase reversible inhibitor . It interacts with its targets (SYK and JAK) by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This dual inhibition suppresses survival signals originating from both the B-cell receptor (BCR) and cytokine receptors .

Biochemical Pathways

The SYK and JAK pathways play critical roles in B-cell receptor (BCR) signaling and cytokine signaling, respectively . This compound’s inhibition of these pathways leads to a decrease in BCR, IL2, IL4, and IL6 signaling . This results in a reduction of survival signals for the cancer cells, thereby inhibiting their growth .

Pharmacokinetics

This suggests that it is well absorbed in the gastrointestinal tract. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with serum this compound concentration , indicating a relationship between drug concentration and its pharmacological effect.

Result of Action

This compound has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B-cell lymphoma (DLBCL) . It induces apoptosis in these cell lines, which is associated with caspase-3 and PARP cleavage . Additionally, this compound blocks the G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. SYK and JAK contribute to tumor-intrinsic and microenvironment-derived survival signals . Therefore, changes in the tumor microenvironment could potentially impact the efficacy of this compound.

Safety and Hazards

Cerdulatinib should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Analyse Biochimique

Biochemical Properties

Cerdulatinib is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members . It has been shown to inhibit SYK/JAK signaling pathways, which are known to contribute to tumor survival .

Cellular Effects

This compound has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma . It induces apoptosis in these cell lines, associated with caspase-3 and PARP cleavage . It also blocks G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .

Molecular Mechanism

This compound works by inhibiting SYK/JAK signaling pathways . Following administration, complete SYK and JAK pathway inhibition is achieved in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation has been correlated with tumor response .

Temporal Effects in Laboratory Settings

In a phase 2a dose-expansion study, this compound demonstrated acceptable tolerability and clinical activity in patients with relapsed/refractory follicular lymphoma . Improvements in managing toxicities over the course of the trial, including amylase/lipase elevations, allowed sustained dosing .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce inflammation in a rat model of autoimmune disease, and block B-cell activation and alleviate splenomegaly induced by chronic BCR stimulation in mice .

Metabolic Pathways

This compound’s metabolic pathways involve the inhibition of SYK/JAK signaling pathways . These pathways contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .

Transport and Distribution

This compound is administered orally . Most patients in a phase 2a dose-expansion study received oral this compound at a starting dose of 30 mg twice daily .

Méthodes De Préparation

Le cerdulatinib est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau pyrimidique et une fonctionnalisation ultérieure. La voie de synthèse implique généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Le cerdulatinib subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant les kinases SYK et de la famille JAK. Ces kinases sont impliquées dans diverses voies de signalisation qui régulent la croissance cellulaire, la survie et les réponses immunitaires. En inhibant ces kinases, le this compound perturbe les voies de signalisation qui favorisent la survie et la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le cerdulatinib est unique en raison de sa double inhibition des kinases SYK et JAK. Des composés similaires comprennent :

Le mécanisme de double inhibition du this compound le distingue de ces composés, offrant une gamme plus large d'effets thérapeutiques .

Propriétés

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115521
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198300-79-6
Record name 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerdulatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerdulatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERDULATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.